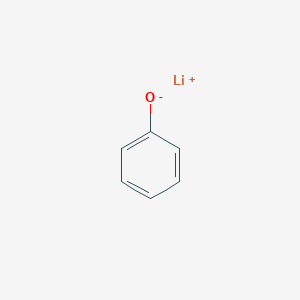

lithium;phenoxide

Description

Significance and Research Context of Organolithium Compounds

Organolithium compounds, characterized by a direct bond between a carbon and a lithium atom, are a cornerstone of modern synthetic chemistry. eurekalert.orgnumberanalytics.com Their importance stems from their high reactivity as potent nucleophiles and strong bases, which enables the formation of new carbon-carbon and carbon-heteroatom bonds. eurekalert.orgfiveable.me This reactivity is a consequence of the highly polar carbon-lithium bond, which possesses significant ionic character. numberanalytics.comfiveable.me Organolithium reagents are indispensable in various chemical transformations, ranging from simple addition reactions to the construction of complex molecular architectures found in pharmaceuticals and advanced materials. eurekalert.orgnumberanalytics.comfiveable.me The versatility and reactivity of compounds like n-butyllithium, phenyllithium, and lithium phenoxide make them invaluable tools for organic chemists. fiveable.me

Historical Development of Lithium Phenoxide Studies

The study of organometallic compounds began in the 19th century, but the development and understanding of organolithium reagents, including lithium phenoxide, gained momentum much later. solubilityofthings.com Early research into alkali metal phenoxides often focused on sodium and potassium salts. However, studies investigating the distinct reactivity of lithium phenoxide began to emerge as the unique properties of the lithium cation were appreciated. For instance, in the Kolbe-Schmitt reaction, the choice of alkali metal cation significantly influences the regioselectivity of the carboxylation of phenol (B47542). Lithium phenoxide shows a high preference for ortho-carboxylation to produce salicylic (B10762653) acid, a selectivity not observed to the same extent with its sodium and potassium counterparts. smolecule.comresearchgate.net The development of advanced analytical techniques, particularly multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction, has been pivotal in elucidating the complex solution and solid-state structures of lithium phenoxide, which often exists as oligomeric aggregates. cdnsciencepub.comorganicchemistrydata.orgnih.gov

Current Research Frontiers involving Lithium Phenoxide

Contemporary research continues to uncover new and innovative applications for lithium phenoxide. In catalysis, it is used not only as a primary catalyst but also as an essential co-catalyst. For example, it is a crucial component in the Gallium(III) chloride (GaCl₃)-catalyzed ortho-ethynylation of phenols, a reaction that provides a direct route to valuable ortho-ethynylated phenol products. nih.govorganic-chemistry.org In the burgeoning field of sustainable energy, lithium phenoxide has been investigated as an effective proton shuttle in the electrochemical synthesis of ammonia (B1221849), demonstrating higher efficiency than commonly used shuttles like ethanol. nih.govresearchgate.netresearchgate.net Furthermore, the unique properties of lithium phenoxide and its derivatives are being harnessed in materials science, particularly in the development of novel electrode materials and polymer electrolytes for advanced lithium-ion batteries. smolecule.comrsc.orgresearchgate.net Research into phenolate-based organic salts is expanding the portfolio of materials for next-generation energy storage technologies. rsc.orgoup.comresearchgate.net

Structure

2D Structure

Properties

IUPAC Name |

lithium;phenoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O.Li/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVQZBGEXVFCJI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C(C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].C1=CC=C(C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5LiO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for Lithium Phenoxide

Direct Deprotonation of Phenol (B47542)

The most common approach to synthesizing lithium phenoxide is the direct deprotonation of phenol's hydroxyl group using a strong lithium-based base. This acid-base reaction is straightforward and efficient, yielding the lithium phenoxide salt and a corresponding conjugate acid of the base.

Using Lithium Metal or Organolithium Reagents (e.g., n-BuLi)

The reaction of phenol with lithium metal or potent organolithium reagents like n-butyllithium (n-BuLi) is a well-established method for producing high-purity lithium phenoxide.

When using an organolithium reagent such as n-BuLi, the deprotonation is clean and typically high-yielding. The reaction involves treating phenol with n-BuLi in an anhydrous ether solvent, often at low temperatures to control reactivity. The acidic proton of the phenol is readily abstracted by the strongly basic butyl anion, forming lithium phenoxide and butane (B89635) as a volatile byproduct. acs.org A similar approach can be taken with tert-butyllithium. researchgate.net The reaction is sensitive to moisture and must be conducted under an inert atmosphere (e.g., argon or nitrogen).

| Reagent | Byproduct | Key Features |

| Lithium Metal (Li) | Hydrogen Gas (H₂) | Heterogeneous reaction, evolution of flammable gas. |

| n-Butyllithium (n-BuLi) | Butane (C₄H₁₀) | Homogeneous reaction, clean, high yield, requires inert atmosphere. |

Employing Lithium Hydride (LiH) or Lithium Amide (LiNH₂)

Lithium hydride (LiH) and lithium amide (LiNH₂) are also effective bases for the deprotonation of phenol. These reagents are solids and offer an alternative to organolithium solutions.

The reaction with lithium hydride involves treating phenol with LiH in a dry, aprotic solvent like tetrahydrofuran (B95107) (THF). This reaction produces lithium phenoxide and hydrogen gas, which must be safely vented from the reaction vessel. Lithium amide reacts similarly, deprotonating phenol to yield lithium phenoxide and ammonia (B1221849). Both methods require anhydrous conditions to prevent the quenching of the base and to ensure high product yield.

Metathesis Reactions from Alkali Metal Phenoxides

An alternative synthetic route to lithium phenoxide is through a salt metathesis reaction, which involves the exchange of cations between an existing alkali metal phenoxide and a lithium salt. This method is particularly useful when starting from more readily available or less expensive phenoxide salts, such as sodium phenoxide.

Conversion from Sodium Phenoxide

Lithium phenoxide can be prepared by reacting sodium phenoxide with a lithium salt, such as lithium chloride (LiCl) or lithium bromide (LiBr), in a suitable solvent like THF or ether. mdpi.comresearchgate.net The driving force for this reaction is often the precipitation of the less soluble sodium salt (e.g., NaCl) from the organic solvent, shifting the equilibrium towards the formation of lithium phenoxide. mdpi.comresearchgate.net This ion exchange process provides a straightforward conversion path.

Strategies for Sodium Salt Removal

A critical step in the metathesis method is the effective removal of the sodium salt byproduct (e.g., NaCl) to obtain pure lithium phenoxide.

Filtration: Since the sodium salt byproduct is typically insoluble in the ethereal solvents used for the reaction, it can be removed by simple filtration. This is often the primary method of purification.

Washing and Recrystallization: Further purification can be achieved by washing the filtered solution or the isolated solid with a solvent in which lithium phenoxide is soluble but the sodium salt is not. In some cases, cooling the solution can induce the precipitation of sodium salts, which can then be separated. google.com For obtaining highly purified lithium salts, specialized sorbents based on materials like manganese oxide have been investigated to remove sodium ions from solutions. researchgate.net

In Situ Preparation Techniques for Catalytic Applications

The generation of lithium phenoxide in situ is a common and effective strategy, particularly when it is to be used as a catalyst. This approach circumvents the need to isolate and purify the often air- and moisture-sensitive compound, allowing it to be generated directly within the reaction vessel. The primary method involves the deprotonation of phenol or a substituted phenol using a suitable lithium base in an appropriate anhydrous solvent.

The choice of lithium base and reaction conditions is dictated by the requirements of the subsequent catalytic reaction. For instance, in kinetic studies or reactions sensitive to byproducts, clean and fast deprotonation is essential. The in situ generated lithium phenoxide can then participate directly in the catalytic cycle. Research has demonstrated its role as a catalyst in various organic transformations, including polymerization reactions and carbon-carbon bond formation. lookchem.com

One notable application is in the ring-opening polymerization of lactides, where lithium salts of imino(phenoxide) ligands have been synthesized and shown to be highly active catalysts. advanceseng.com These complexes are prepared in high purity and yield and demonstrate enhanced catalytic activity under solvent-free conditions. advanceseng.com Another example is its use as a catalyst for the addition of propylene (B89431) oxide to phenol, where it facilitates a multi-centered reaction mechanism, distinct from other alkali metal phenoxides. smolecule.com More recently, lithium phenoxide has been employed as a proton shuttle in the lithium-mediated electrochemical synthesis of ammonia, showcasing its versatility in emerging catalytic systems. nih.gov In this process, the potential of the system remains stable after an initial adjustment period, indicating the effective role of the in situ phenoxide. nih.gov Chiral lithium phosphoryl phenoxide complexes have also been generated in situ to catalyze highly enantioselective reactions, such as the cyanosilylation of ketones. nih.gov

Interactive Table 1: In Situ Catalytic Applications of Lithium Phenoxide

| Catalytic Reaction | Precursors | Key Features | Source(s) |

|---|---|---|---|

| Ring-Opening Polymerization | Imino-phenol ligand + Lithium base | Yields polymers with high molecular weight and controlled distribution; nontoxic catalyst rests. | advanceseng.com |

| Propylene Oxide Addition to Phenol | Phenol + Lithium base | Functions as a catalyst facilitating a unique multi-centered transition state. | smolecule.com |

| Ammonia Electrosynthesis | Phenol + Lithium metal/ion | Acts as a proton shuttle in a lithium-mediated nitrogen reduction reaction (Li-NRR). | nih.gov |

| Enantioselective Cyanosilylation | Chiral phosphoryl phenol + Lithium base | Forms an acid/base cooperative catalyst for asymmetric synthesis. | nih.gov |

Purity Validation and Control Factors in Synthesis

The synthesis of high-purity lithium phenoxide is critical for its effective use, as impurities can significantly alter its reactivity and catalytic performance. Control over several factors during synthesis is paramount, and various analytical techniques are employed to validate the purity and structure of the final product.

Purity Control Factors: The synthesis of lithium phenoxide, typically achieved by reacting phenol with a lithium base like n-butyllithium or lithium hydride, must be conducted under stringent conditions. smolecule.com The primary factors influencing purity include:

Atmosphere: Lithium phenoxide is highly sensitive to moisture and air. lookchem.com Therefore, all synthetic manipulations must be carried out under an inert atmosphere, such as dry argon or nitrogen, using vacuum-line or dry-box techniques. nd.edu

Solvent Purity: The reaction is almost exclusively performed in anhydrous aprotic solvents, most commonly tetrahydrofuran (THF) or diethyl ether. lookchem.comsmolecule.com These solvents must be rigorously dried and deoxygenated to prevent side reactions with the highly reactive organolithium reagents and the phenoxide product.

Reactant Quality: The purity of the starting materials, namely phenol and the lithium base, directly impacts the purity of the resulting lithium phenoxide. Purified phenols, often via distillation or recrystallization, should be used. nd.edu

Temperature Control: The reaction temperature must be carefully controlled to minimize side reactions and ensure complete deprotonation. smolecule.com

Stoichiometry: Precise control of the reactant ratios is essential to avoid residual starting materials in the final product.

Interactive Table 2: Key Control Factors in Lithium Phenoxide Synthesis

| Factor | Importance | Recommended Control Measures | Source(s) |

|---|---|---|---|

| Atmosphere | Prevents degradation via reaction with H₂O and O₂. | Use of an inert (Ar, N₂) atmosphere in a glovebox or via Schlenk line techniques. | lookchem.comnd.edu |

| Solvent | Prevents unwanted side reactions and ensures solubility. | Rigorous drying and deoxygenating of aprotic solvents (e.g., THF, ether). | lookchem.comsmolecule.com |

| Reactant Purity | Impurities in starting materials will contaminate the product. | Use of freshly purified phenol and assayed lithium base solutions. | nd.edu |

Purity Validation Methods: A combination of spectroscopic and analytical methods is used to confirm the identity and purity of synthesized lithium phenoxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and absence of protonated phenol. researchgate.net Of particular utility is ⁶Li NMR spectroscopy, which is a powerful, non-invasive tool for characterizing the aggregation state of lithium phenolate (B1203915) in solution. nih.gov Lithium phenolates can exist as complex mixtures of monomers, dimers, trimers, and tetramers, and the specific aggregate present is highly dependent on factors like solvent and substituents. nd.edunih.gov

Single-Crystal X-ray Diffraction: For solid, crystalline samples, X-ray crystallography provides unambiguous structural characterization, confirming bond lengths, coordination numbers, and the specific aggregation state (e.g., dimer, tetramer). advanceseng.comresearchgate.net

Titration: The concentration of active lithium phenoxide in solution can be determined via titration, for example, against a standardized acid like HClO₄. thermofisher.com

Elemental Analysis: This technique can be used to confirm the empirical formula of the isolated solid product.

Interactive Table 3: Methods for Purity Validation of Lithium Phenoxide

| Technique | Information Provided | Source(s) |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C, ⁶Li) | Confirms chemical structure, absence of impurities, and characterizes solution-state aggregation. | nd.eduresearchgate.netnih.gov |

| Single-Crystal X-ray Diffraction | Provides definitive solid-state structure and aggregation number. | advanceseng.comresearchgate.net |

Table 4: Compound Names Mentioned in the Article

| Compound Name | Chemical Formula | Role |

|---|---|---|

| Lithium phenoxide | C₆H₅OLi | Main subject; catalyst; reagent |

| Phenol | C₆H₆O | Precursor |

| n-Butyllithium | C₄H₉Li | Reagent (lithium base) |

| Lithium hydride | LiH | Reagent (lithium base) |

| Tetrahydrofuran (THF) | C₄H₈O | Solvent |

| Diethyl ether | (C₂H₅)₂O | Solvent |

| Propylene oxide | C₃H₆O | Reactant in a catalyzed reaction |

| L-lactide / rac-lactide | C₆H₈O₄ | Monomer for polymerization |

| Salicylic (B10762653) acid | C₇H₆O₃ | Product of Kolbe-Schmitt reaction |

| Lithium | Li | Element |

| Argon | Ar | Inert gas |

| Nitrogen | N₂ | Inert gas |

Structural Elucidation and Aggregation Phenomena of Lithium Phenoxide

Solution-State Aggregation Studies

The behavior of lithium phenoxide in solution is complex, characterized by the formation of various aggregated species. The nature and degree of this aggregation are influenced by several factors, including the presence of other phenolates, the type of solvent, and the concentration and substitution of the phenolate (B1203915) itself.

Influence of Solvent Coordination (e.g., Tetrahydrofuran (B95107), 1,2-Dimethoxyethane)

The coordinating solvent plays a pivotal role in determining the aggregation state of lithium phenoxide. Ethereal solvents like tetrahydrofuran (THF) and 1,2-dimethoxyethane (B42094) (DME) are commonly used and their effects have been extensively studied. nih.govacs.orgnih.gov The solvent molecules can coordinate to the lithium ions within the aggregate, influencing the stability and structure of the resulting complex.

The equilibrium between different aggregation states, such as dimers and tetramers, is significantly affected by the Lewis basicity and steric demand of the solvent. nd.edu Solvents with high Lewis basicity and low steric hindrance tend to favor the formation of dimers over tetramers. nd.edu In some cases, the interaction with the solvent can be quite specific. For example, in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), many lithium phenolates predominantly form cyclic dimers. scite.ainih.gov However, highly hindered lithium phenolates in TMEDA may exist as solvated monomers. scite.ainih.gov

Computational studies, including DFT calculations, have been employed to further understand the solvent's role. nih.govnih.gov These studies have shown that continuum solvation models alone can overestimate the stability of dimers, highlighting the importance of considering the steric effects of the coordinating solvent molecules. nih.gov

Determination of Aggregation Numbers (Monomers, Dimers, Trimers, Tetramers, Pentamers)

A variety of aggregation numbers for lithium phenoxide have been identified in solution, including monomers, dimers, trimers, tetramers, and even pentamers. nih.govacs.orgnih.gov The specific aggregation state is a result of a delicate balance between substrate and solvent effects. nih.govacs.orgresearchgate.net

The primary technique for determining these aggregation numbers is the method of continuous variation coupled with ⁶Li NMR spectroscopy. nih.govacs.orgscite.ainih.govnih.gov This method allows for the characterization of the ensemble of aggregates present in the solution. scite.ainih.gov By analyzing the number of distinct lithium environments and their relative populations as a function of the composition of mixed phenolates, the aggregation number of the individual species can be deduced. nih.gov

The following table summarizes the observed aggregation states of various lithium phenolates in different solvent systems, as determined by ⁶Li NMR spectroscopy.

| Lithium Phenolate Derivative | Solvent System | Predominant Aggregation State(s) | ⁶Li Chemical Shift (δ, ppm) |

| Unsubstituted | THF/Toluene | Tetramer | Not Specified |

| Unsubstituted | DME/Toluene | Tetramer | Not Specified |

| 2,6-Di-tert-butylphenolate | THF/Toluene | Dimer | Not Specified |

| 2,4,6-Trimethylphenolate | THF/Toluene | Tetramer | Not Specified |

| 2,6-Dimethylphenolate | THF/Toluene | Tetramer | Not Specified |

| 3,5-Dimethylphenolate | THF/Toluene | Tetramer | Not Specified |

| 4-Methylphenolate | THF/Toluene | Tetramer | Not Specified |

| 4-Methoxyphenolate | THF/Toluene | Tetramer | Not Specified |

| 4-Fluorophenolate | THF/Toluene | Tetramer | Not Specified |

| 4-Chlorophenolate | THF/Toluene | Tetramer | Not Specified |

| 4-Bromophenolate | THF/Toluene | Dimer, Tetramer | Not Specified |

| 4-Trifluoromethylphenolate | THF/Toluene | Dimer | Not Specified |

| 2-tert-Butyl-4-methoxyphenolate | THF/Toluene | Dimer | Not Specified |

| 2,6-Diisopropylphenolate | THF/Toluene | Dimer | Not Specified |

| 2,4-Di-tert-butylphenolate | THF/Toluene | Dimer | Not Specified |

| 2,6-Di-tert-butyl-4-methylphenolate | THF/Toluene | Monomer | Not Specified |

| 2,6-Di-tert-butyl-4-methoxyphenolate | DME/Toluene | Monomer | Not Specified |

| 2,6-Di-tert-butylphenolate | DME/Toluene | Dimer | Not Specified |

| 2,4,6-Tri-tert-butylphenolate | DME/Toluene | Monomer | Not Specified |

| Data sourced from studies utilizing ⁶Li NMR spectroscopy to characterize aggregation states. nih.gov |

In some instances, particularly at low temperatures and in solvents like 1,3-dioxolane, lithium phenolates have been observed to form hexamers. nd.edu

Effects of Substituent and Concentration on Aggregation

The nature of the substituents on the phenoxide ring significantly impacts the aggregation state. Steric hindrance is a major factor; bulky alkyl substituents, particularly in the ortho positions, promote the formation of lower aggregates like dimers due to steric repulsion. nd.edu For example, highly hindered lithium phenolates can exist as monomers when solvated by TMEDA. scite.ainih.gov

Electronic effects of the substituents also play a role. The basicity of the phenoxide anion, which is influenced by the electronic properties of the substituents, affects the equilibrium between different aggregate forms. nd.edu For instance, para-substituents influence the dimer-tetramer equilibrium by modifying the anion's basicity. nd.edu

Concentration is another critical variable. Varying the absolute concentration of lithium phenolate or the concentration of the donor solvent can reveal the presence of different homoaggregates and provide information on their relative solvation and aggregation numbers. nih.gov Generally, at higher concentrations, there is a greater tendency to form higher-order aggregates.

Solid-State Structural Characterization

While solution-state studies provide insight into the dynamic equilibria of aggregation, solid-state analysis offers a static picture of specific, isolable aggregate structures.

Crystallographic Analysis of Lithium Phenoxide Complexes

Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state structure of lithium phenoxide complexes. These studies have revealed a variety of fascinating and complex architectures.

For instance, the crystallization of lithium phenoxide with crown ethers has been particularly informative. The complex formed with 15-crown-5 (B104581), for example, revealed a dimeric structure, (15-crown-5·2LiOPh)₂, which consists of an aggregate of four lithium phenoxide molecules complexed by two crown ether macrocycles. researchgate.netresearchgate.net Within this structure, the lithium ions exhibit different coordination environments. researchgate.netresearchgate.net Similarly, a complex with 18-crown-6 (B118740) showed that both lithium cations can be accommodated within the crown ether cavity, while still being strongly associated with the phenoxide moieties. cdnsciencepub.com

In the absence of strongly coordinating ligands like crown ethers, lithium phenoxide can form other structures. A cubane-type tetramer and a hexameric ladder structure have been characterized in the solid state when complexed with THF. unifr.ch The following table provides selected crystallographic data for a lithium phenoxide complex.

| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 15-crown-5·2LiOPh (Polymorph 1a) | Triclinic | P1 | 11.386 | 11.901 | 10.654 | 106.53 | 112.60 | 106.52 |

| 18-crown-6·2LiOPh | Orthorhombic | Pcab | 16.019 | 19.62 | 15.847 | 90 | 90 | 90 |

| Crystallographic data obtained from single-crystal X-ray diffraction studies. researchgate.netcdnsciencepub.com |

These solid-state structures provide invaluable reference points for understanding the fundamental building blocks that likely exist in the complex equilibria observed in solution.

Coordination Geometry of Lithium Centers (e.g., Tetrahedral)

The lithium ions within lithium phenoxide aggregates typically adopt specific coordination geometries to achieve stability. A common geometry observed is tetrahedral coordination. cdnsciencepub.comrsc.orgrsc.org For instance, in certain tetranuclear lithium phenolate complexes, the terminal lithium atoms can exhibit a pseudo-trigonal planar or a tetrahedral coordination environment. rsc.org The central lithium atoms in such structures are often bound to nitrogen and bridging phenolate oxygen atoms. rsc.org

In some dimeric lithium phenolate complexes, each lithium center is coordinated to a trityl central carbon and bridged by an aryloxide oxygen atom, resulting in a four-coordinate distorted tetrahedral geometry. cdnsciencepub.com The coordination sphere of the lithium atoms is often completed by solvent molecules like tetrahydrofuran (THF). cdnsciencepub.com The specific coordination geometry can be influenced by steric factors; for example, bulky substituents on the phenoxide ligand may only allow for the coordination of a single additional THF molecule, leading to a less common coordination number. researchgate.net Continuous-shape measurements (CShM) have been employed to quantify the deviation from ideal geometries, revealing varying degrees of distortion in different complexes. rsc.org

| Complex Type | Lithium Coordination Geometry | Key Features | Reference |

| Tetranuclear Lithium Diamino-bis(phenolate) | Pseudo-trigonal planar and tetrahedral | Terminal Li atoms are bound by one or two THF molecules. | rsc.org |

| Dimeric Bis(trityl)/aryloxide Lithium Complex | Distorted tetrahedral | Each Li center is coordinated to a trityl carbon and bridged by an aryloxide oxygen. | cdnsciencepub.com |

| Monomeric and Dimeric Lithium Aryloxides | Tetrahedral | Coordination spheres are completed by solvent molecules (e.g., MeOH, EtOH, H₂O). | rsc.org |

| Lithium Half-Salen Complexes | Distorted tetrahedral | Tetracoordinate Li bonds to phenolic oxygen atoms and an imine nitrogen. | d-nb.info |

Formation of Li-O Cores and Clusters (e.g., Li₈O₈ Capsules)

More complex and higher-nuclearity clusters have also been observed. For example, a cyclic tetranuclear Li₄(μ-O)₄ core structure has been identified, although it is considered uncommon. rsc.org Even larger aggregates, such as those with a Li₈O₈ core, have been proposed, forming capsule-like structures. While direct observation of an Li₈O₈ capsule for simple lithium phenoxide is not explicitly detailed in the provided context, the formation of high-nuclearity clusters is a known phenomenon in related lithium alkoxide chemistry. For instance, a high-nuclearity lithium alkoxide cluster with 18 lithium ions encapsulating two borate (B1201080) anions has been structurally characterized, showcasing the potential for forming large, cage-like structures. researchgate.net The formation of lithium peroxide (Li₂O₂) crystal clusters has also been studied, which involves the self-assembly of Li₂O₂ platelets. beilstein-journals.orgresearchgate.net

Complexation with Macrocyclic Ligands

The aggregation behavior of lithium phenoxide can be modulated by complexation with macrocyclic ligands, such as crown ethers. These interactions can stabilize the lithium cations and facilitate the isolation and characterization of specific structural motifs.

Interactions with Crown Ethers (e.g., 18-crown-6)

Crown ethers, like 18-crown-6 and 15-crown-5, have been shown to form stable complexes with lithium phenoxide. researchgate.netresearchgate.netcdnsciencepub.comcdnsciencepub.com In the presence of 18-crown-6, lithium phenoxide can form a 1:2 host-guest complex, [18-crown-6]·2LiOPh. cdnsciencepub.com In this complex, the crown ether encapsulates both lithium cations within its cavity. cdnsciencepub.com Each lithium ion is coordinated to three oxygen atoms of the crown ether and to both phenoxide oxygen atoms. cdnsciencepub.com This arrangement highlights the ability of the large crown ether cavity to accommodate multiple guest ions. cdnsciencepub.com

Similarly, 15-crown-5 and its derivative, cyclohexano-15-crown-5, form complexes with lithium phenoxide, typically with a host-to-guest ratio of 1:2. researchgate.netcdnsciencepub.com The resulting structures can be described as a dimer of the 1:2 complex, (15-crown-5·2LiOPh)₂, which consists of an aggregate of four lithium phenoxide units complexed by two crown ether molecules. researchgate.netcdnsciencepub.com

Stabilization of Lithium Cations and Facilitation of Isolation

The complexation of lithium phenoxide with crown ethers serves to stabilize the lithium cations by encapsulating them within the macrocyclic cavity. This encapsulation can disrupt the typical aggregation patterns of lithium phenoxide in solution and in the solid state. The formation of these well-defined, crystalline complexes facilitates their isolation and subsequent structural analysis by techniques such as X-ray diffraction. researchgate.netcdnsciencepub.comcdnsciencepub.com The stabilization afforded by the crown ether can also influence the reactivity of the associated phenoxide.

Multimetallic Phenoxide Complexes

Lithium phenoxide can also be incorporated into multimetallic complexes, where it is present alongside other metal ions. These heterometallic systems exhibit unique structural features and can have applications in catalysis. rsc.orgmun.caacs.org

The synthesis of multimetallic complexes can be achieved through various routes, including salt metathesis and protonolysis/oxidation reactions using lithium phenoxide complexes as starting materials. mun.ca For example, tetrametallic diamine-bis(phenolate) complexes of lithium have been structurally characterized. acs.org In some cases, these complexes feature a ladder-like arrangement of the metal centers. rsc.org

Reactivity and Mechanistic Pathways of Lithium Phenoxide

Fundamental Nucleophilic Behavior

The phenoxide ion is an ambident nucleophile, meaning it can react with electrophiles at two different sites: the oxygen atom or the carbon atoms of the aromatic ring. researchgate.net The reactivity is largely dictated by the nature of the electrophile and the reaction conditions.

Electron Donation and Bond Formation with Electrophiles

The fundamental nucleophilic action of lithium phenoxide involves the donation of a lone pair of electrons from its oxygen atom to form a new bond with an electrophile. mdpi.com This behavior is central to its role in a variety of organic transformations, including nucleophilic substitution and addition reactions. smolecule.com The high reactivity of lithium phenoxide compared to its sodium and potassium counterparts is attributed to the small ionic radius of the lithium ion, which allows for more effective and closer interactions with electrophiles. In reactions such as the iridium-catalyzed allylic etherification, lithium phenoxides react with allylic electrophiles to form chiral allylic aryl ethers. nih.gov

Role in Carbon-Carbon Bond Formation

Lithium phenoxide is a key reagent in the formation of carbon-carbon bonds. researchgate.net This is most prominently demonstrated in the Kolbe-Schmitt reaction, where it undergoes carboxylation to form salicylic (B10762653) acid. The phenoxide acts as a nucleophile, attacking the electrophilic carbon of carbon dioxide. cardiff.ac.uk Beyond carboxylation, organolithium compounds, in general, are powerful tools for creating C-C bonds by reacting with various electrophiles. siue.edu The generation of carbanionic species, which are strong nucleophiles, is a cornerstone of synthetic organic chemistry for building complex molecular skeletons. siue.edu

Kolbe-Schmitt Carboxylation Reaction

The Kolbe-Schmitt reaction is an industrially significant process that converts alkali metal phenoxides into hydroxyaromatic carboxylic acids using carbon dioxide. researchgate.netrsc.org The reaction, first discovered by Hermann Kolbe and later improved by Rudolf Schmitt, typically involves heating the dry phenoxide under CO₂ pressure. rsc.orgipl.org

Mechanism and Transition States for Salicylic Acid Formation

The mechanism of the Kolbe-Schmitt reaction has been a subject of extensive study and is understood to proceed through several key steps. mdpi.com Theoretical studies using density functional theory (DFT) have shown that the reaction between an alkali metal phenoxide and carbon dioxide proceeds via three transition states and three intermediates. rsc.orgjergym.cz

The process begins with the attack of a CO₂ molecule on the polarized O-M (metal) bond of the phenoxide, forming an intermediate phenoxide-CO₂ complex. rsc.orgmdpi.com This initial complex formation is a crucial step. ipl.org Following this, the electrophilic carbon of the CO₂ moiety intramolecularly attacks the aromatic ring, predominantly at the ortho position for lithium and sodium phenoxides. rsc.orgipl.org This step proceeds through a transition state to form a new intermediate. jergym.czresearchgate.net The final stage of the mechanism is a 1,3-proton shift from the carbon atom at the ortho position to the oxygen atom of the carboxyl group, which rearomatizes the ring and yields the final alkali metal salicylate (B1505791) product. rsc.orgmdpi.com The entire carboxylation process for lithium phenoxide is shown to occur via a very similar mechanistic pathway to other alkali metal phenoxides, though with distinct selectivity. researchgate.netnih.gov

Comparison of Ortho- and Para-Selectivity with Other Alkali Metal Phenoxides

A defining characteristic of the Kolbe-Schmitt reaction is the influence of the alkali metal cation on the regioselectivity of the carboxylation (the ratio of ortho to para products). researchgate.netmdpi.com There is a clear trend: the yield of the para-substituted product increases as the ionic radius of the alkali metal increases. researchgate.netnih.gov

Lithium phenoxide is an exception among the alkali metal phenoxides, as it yields almost exclusively the ortho product, salicylic acid. researchgate.netnih.govresearchgate.net In contrast, sodium phenoxide gives a high proportion of the ortho isomer, while potassium, rubidium, and cesium phenoxides produce increasing amounts of the para-hydroxybenzoic acid. researchgate.net The small size of the lithium ion is believed to facilitate the formation of a stable chelated intermediate with the carbon dioxide molecule, sterically favoring the attack at the nearby ortho position. cardiff.ac.uk The larger cations allow for more flexibility, enabling the CO₂ to react at the more distant para position. cardiff.ac.uk

The table below summarizes the observed ortho/para ratios for different alkali metal phenoxides under comparable reaction conditions.

| Alkali Metal Phenoxide | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Ortho/Para Ratio |

| Lithium Phenoxide | 200 | 8 | 18 | 1:0 |

| Sodium Phenoxide | 150 | 80-130 | 4-24 | 1:0.02 |

| Potassium Phenoxide | 180 | 40 | 4 | 1:0.03 |

| Rubidium Phenoxide | 150 | 50 | 1 | 1:1.29 |

| Cesium Phenoxide | 150 | 50 | 1 | 1:2.32 |

| This table is adapted from data presented in a study by Marković et al. researchgate.net |

Kinetic Studies and Activation Energy Evaluation

Kinetic studies provide insight into the energy requirements and rate-determining steps of the Kolbe-Schmitt reaction. The apparent activation energy for the carboxylation of lithium phenoxide has been reported to be approximately 10.6 kcal/mol. This value is noted to be lower than that observed for sodium phenoxide, suggesting a lower energy barrier for the reaction with the lithium salt. In a study conducted in a DMSO solution, lithium phenolate (B1203915) was found to be the most active among lithium, sodium, and potassium phenolates, yielding 13.8% of the acid products over 65 hours at 75°C, compared to 7.2% for sodium and 3.5% for potassium. mdpi.com

The reaction kinetics can be complex and are not always first-order, suggesting intricate interactions between the reactants. For instance, some studies have reported a reaction order of approximately 1/3 with respect to the lithium phenoxide concentration, which may indicate an equilibrium between different aggregation states (monomeric and oligomeric) of the catalyst.

Nucleophilic Aromatic Substitution Reactions

Lithium phenoxide participates in nucleophilic aromatic substitution (SNAr) reactions, where it displaces a leaving group on an aromatic ring. The efficiency and regioselectivity of these reactions are highly dependent on the substitution pattern of the aromatic substrate and the reaction conditions.

In the reaction with 2,4-difluoronitrobenzene (B147775) in liquid ammonia (B1221849), the substitution of the ortho-fluorine is favored with electron-donating substituents on the phenoxide, while a preference for para-substitution is observed with bulkier alkyl groups. researchgate.net This suggests a delicate interplay of electronic and steric effects in determining the reaction outcome. The reactivity of aryl halides in SNAr reactions is significantly enhanced by the presence of strongly electron-withdrawing groups at the ortho and para positions to the leaving group. libretexts.org For instance, 1-chloro-2,4-dinitrobenzene (B32670) readily reacts with nucleophiles, whereas chlorobenzene (B131634) is unreactive under similar conditions. libretexts.org The accepted mechanism for these reactions involves a two-step addition-elimination process, proceeding through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

While lithium phenoxide itself can act as a nucleophile, its reactivity can be compared to other alkali metal phenoxides. In some cases, lithium alkoxides have been found to be unreactive in SNAr reactions where their sodium or potassium counterparts are effective. stanford.edu Computational studies on the reaction of various phenolate ions with pentafluoropyridine (B1199360) have shown that a concerted one-step displacement mechanism can also operate, bypassing the formation of a discrete Meisenheimer intermediate. nih.gov

Phenoxide-Directed Ortho Lithiation

The phenoxide group can act as a directed metalation group (DMG), facilitating the lithiation of the aromatic ring at the position ortho to the oxygen atom. sciencemadness.orgwikipedia.org This process, known as directed ortho metalation (DoM), involves the coordination of an organolithium reagent, such as n-butyllithium, to the Lewis basic oxygen of the lithium phenoxide. wikipedia.orgbaranlab.org This coordination brings the base into proximity with the ortho proton, leading to its abstraction and the formation of an ortho-lithiated species. sciencemadness.orgwikipedia.org

This ortho-lithiated intermediate is a powerful nucleophile and can be trapped by a wide range of electrophiles, allowing for the regioselective synthesis of various ortho-substituted phenols. sciencemadness.org The stability of the resulting dianionic species, with two proximate negative charges stabilized by lithium cations, is a notable feature of this reaction. sciencemadness.org The effectiveness of the DoM strategy is influenced by factors such as the nature of the base, the solvent, and the presence of other substituents on the aromatic ring. uwindsor.caias.ac.inbenthamopenarchives.comacs.org

Substitution Reactions with Hexahalocyclotriphosphazenes

Lithium phenoxide reacts with hexahalocyclotriphosphazenes, such as hexachlorocyclotriphosphazene (P₃N₃Cl₆) and hexafluorocyclotriphosphazene (B96674) (P₃N₃F₆), to yield substituted cyclophosphazene derivatives. tandfonline.comresearchgate.netdtic.mil These reactions proceed via nucleophilic substitution, where the phenoxide ion displaces the halide ions on the phosphorus atoms of the phosphazene ring. tandfonline.comdtic.mil

Kinetic Analysis and Solvent Effects

Kinetic studies of the reaction between alkali metal phenoxides and hexahalocyclotriphosphazenes have provided insights into the reaction mechanism. tandfonline.com The reaction rate is influenced by the nature of the alkali metal cation, with heavier cations leading to faster reactions. researchgate.net Solvent effects are also significant, with ion-solvating solvents like tetrahydrofuran (B95107) (THF) promoting the reaction compared to less polar solvents like toluene. tandfonline.com The addition of crown ethers, which can complex the lithium cation, also leads to a significant rate increase. researchgate.net These observations suggest a pre-equilibrium step where the phenoxide cluster dissociates into more reactive species. researchgate.net The rate-determining step is believed to be the addition of the phenoxide to the phosphorus center. tandfonline.com

Associative Reaction Mechanisms

The data from kinetic studies are consistent with an associative reaction mechanism. tandfonline.com This involves the formation of a five-coordinate phosphorus intermediate. tandfonline.com Computational studies support the associative mechanism over a dissociative one. tandfonline.com In this pathway, the nucleophilic phenoxide attacks the phosphorus atom, forming a transient intermediate before the departure of the halide leaving group. tandfonline.com The higher positive charge on the phosphorus atoms in the fluorinated phosphazene ring leads to an increased reaction rate compared to the chlorinated analogue. tandfonline.com

Deoxygenative Hydroboration of Amides

Lithium phenoxide, particularly 2,6-di-tert-butylphenolate lithium, has been shown to be an effective catalyst for the deoxygenative hydroboration of primary, secondary, and tertiary amides to the corresponding amines using pinacolborane (HBpin) as the reducing agent. acs.orgresearchgate.netrsc.orgescholarship.org This catalytic system offers a selective and efficient alternative to traditional reducing agents like lithium aluminum hydride. researchgate.netnih.gov

The proposed mechanism, supported by experimental and DFT studies, involves the coordination of the lithium phenoxide to HBpin. acs.orgrsc.org This activated boron species then reacts with the amide. The reaction is thought to proceed through an imine intermediate. acs.org This method is notable for its broad substrate scope and tolerance of various functional groups. researchgate.netescholarship.org

Mannich-Type Addition and Cyclization for β-Lactam Synthesis

Lithium phenoxide acts as a Lewis base catalyst in the tandem Mannich-type addition and cyclization reaction between imines and silyl (B83357) enolates derived from S-ethyl thioates to produce β-lactams. oup.comresearchgate.netoup.com This one-pot process affords the β-lactam products in good to high yields with high trans-selectivity. oup.comoup.com

The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at low temperatures. oup.comoup.com The lithium phenoxide activates the silyl enolate, facilitating its addition to the imine. The resulting adduct then undergoes an intramolecular cyclization to form the four-membered β-lactam ring. oup.com The use of silyl ketene (B1206846) thioacetals has been found to be particularly effective in achieving high yields and trans-selectivity in this transformation. oup.com

Catalytic Activities and Applications of Lithium Phenoxide

Catalysis in Organic Synthesis

In the realm of organic synthesis, lithium phenoxide is instrumental in constructing complex molecular architectures through various reaction pathways.

Lithium phenoxide's strong basicity allows it to deprotonate a wide array of organic compounds, which in turn facilitates the creation of new chemical bonds and the synthesis of complex molecules. lookchem.com Its role is not merely as a simple base but as a crucial component in sophisticated catalytic systems.

A notable example is the gallium(III) chloride (GaCl₃)-catalyzed ortho-ethynylation of phenols. organic-chemistry.org In this reaction, lithium phenoxide is an essential co-catalyst for the direct and efficient introduction of an ethynyl (B1212043) group at the ortho position of various substituted phenols using silylated chloroethyne. organic-chemistry.org This method provides high yields of ortho-ethynylated phenols, which are valuable intermediates in synthetic chemistry. organic-chemistry.org The reaction proceeds through the formation of phenoxygallium, which adds to the chloroethyne, followed by an elimination step that regenerates the GaCl₃ catalyst. organic-chemistry.org

| Reaction | Catalytic System | Function of Lithium Phenoxide | Key Outcome | Source |

| Ortho-ethynylation of Phenols | GaCl₃ and Lithium Phenoxide | Essential for catalysis | High yields of ortho-ethynylated phenols | organic-chemistry.org |

| Enantioselective Conjugate Hydrocyanation | Chiral Lithium(I) Phosphoryl Phenoxide | Forms the active chiral catalyst | Synthesis of optically active β-substituted γ-aminobutyric acids (GABA) | acs.org |

Furthermore, chiral lithium(I) phosphoryl phenoxide has been developed as a catalyst for the enantioselective conjugate hydrocyanation of α,β-unsaturated N-acylpyrroles. acs.org This process is effective for a variety of substrates and allows for the practical synthesis of optically active β-substituted γ-aminobutyric acids (GABA), important compounds in medicinal chemistry. acs.org

Lithium phenoxide is an effective catalyst for the addition of propylene (B89431) oxide to phenol (B47542), a reaction that forms valuable chemical intermediates. smolecule.com Kinetic studies of this reaction have revealed a complex mechanism that distinguishes it from catalysis by other alkali phenoxides. researchgate.netnii.ac.jp The reaction does not follow a simple ionic mechanism; instead, evidence points to a multi-centered reaction pathway. researchgate.netnii.ac.jp

| Kinetic Parameter | Observation for Lithium Phenoxide Catalyst | Implication | Source |

| Reaction Mechanism | Non-ionic, multi-centered reaction | Involves a three-component associated transition complex | researchgate.netnii.ac.jp |

| Activation Energy | Abrupt and unusually high decrease compared to other alkali phenoxides | Unique catalytic pathway | researchgate.netnii.ac.jp |

| Reaction Order | Approximately 1/3 with respect to catalyst concentration | Equilibrium between monomeric and oligomeric catalyst forms |

Facilitation of Complex Organic Molecule Formation

Polymerization Catalysis

Lithium phenoxide and its derivatives are also powerful catalysts in the field of polymer chemistry, particularly in initiating polymerization reactions to create polymers with specific, controlled properties. lookchem.com

Lithium phenoxide-based complexes have demonstrated excellent catalytic activity for the ring-opening polymerization (ROP) of lactides, such as L-lactide and rac-lactide, to produce polylactides (PLAs). rsc.orgscite.airsc.org These polymers are of significant interest due to their biocompatible and biodegradable properties. The catalysts, often lithium complexes supported by amine bis-phenolate or similar ligands, can initiate polymerization in a highly controlled manner, often in the presence of an alcohol co-initiator like benzyl (B1604629) alcohol. rsc.orgresearchgate.net

The polymerization typically proceeds through a coordination-insertion mechanism. rsc.org This control allows for the synthesis of PLAs with predictable molecular weights and very narrow molecular weight distributions (polydispersity indices). researchgate.netacs.org

| Catalyst Type | Monomer | Key Feature of Polymerization | Source |

| Lithium complexes with amine bis-phenolate ligands | L-lactide | Excellent catalytic activity in the presence of benzyl alcohol | rsc.org |

| Lithium complexes with OOO-tridentate bis(phenolate) ligands | L-lactide | Controlled polymerization | acs.org |

| Tetrametallic lithium diamino-bis(phenolate) complexes | rac-lactide | Good activity, yielding PLA with low dispersities | rsc.org |

Lithium phenoxide exhibits reactivity towards the cyclic tetramers of bisphenol A polycarbonate (BPA-PC). Density functional theory (DFT) calculations have been used to study this reaction, showing that the attack of lithium phenoxide on the cyclic tetramer can initiate ring-opening polymerization. This provides a pathway to synthesize linear polycarbonates from their cyclic precursors. A notable theoretical finding is that the reaction of lithium phenoxide with the cyclic tetramer has a very small enthalpy change, with no measurable exotherm (less than 0.3 kcal/mol).

One of the most significant aspects of lithium phenoxide's catalytic activity is its ability to facilitate "living" polymerizations. mdpi.com A living polymerization is a chain polymerization process where the ability of a growing polymer chain to terminate is removed. iaamonline.org This absence of termination allows the polymer chains to remain active, and polymerization can resume if more monomer is added to the system. iaamonline.org This technique is crucial for synthesizing polymers with predictable molecular weights, narrow molecular weight distributions, and for creating complex polymer architectures like block copolymers. semanticscholar.org

The ring-opening polymerization of the cyclic tetramer of BPA-PC initiated by lithium phenoxide is described as giving rise to a "living" polymer. Similarly, lithium phenoxide has been identified as a "weak catalyst" capable of producing living polymers from ring-strained cyclic siloxanes through a process known as living anionic ring-opening polymerization (AROP). mdpi.com In these systems, the catalyst can rapidly open the strained rings of the monomers but is slow to cleave the bonds in the resulting unstrained polymer chains, allowing for controlled growth before the catalyst is deactivated. mdpi.com

Electrochemical Catalysis

Phase-Transfer Catalysis in Lithium-Oxygen Batteries

In the field of energy storage, lithium phenoxide has demonstrated significant efficacy as a phase-transfer catalyst in aprotic lithium-oxygen (Li-O₂) batteries. nih.gov The performance of these batteries is often limited by the discharge process, which can occur via a surface mechanism that passivates the electrode and restricts capacity. nih.gov The introduction of phenol, the precursor to lithium phenoxide, into the ether-based electrolyte can promote a more desirable solution-phase discharge mechanism. nih.gov

Phenol acts as a phase-transfer catalyst by dissolving the solid discharge product, lithium peroxide (Li₂O₂), which typically coats and deactivates the cathode surface. nih.gov This catalytic action prevents electrode passivation and facilitates the formation of large particles of Li₂O₂, which are characteristic of a high-performance solution-phase mechanism. nih.gov The result is a dramatic improvement in battery capacity. Research has shown that the addition of phenol can lead to capacities of over 9 mAh cm⁻² (areal), a 35-fold increase compared to the same system without the phenol additive. nih.gov

The underlying mechanism relies on the acidity of the protic additive. An equilibrium is established between the protonation of the discharge product (Li₂O₂) to induce its solubility, and the deprotonation by the conjugate base (phenoxide) to allow for the recrystallization of Li₂O₂ particles from the solution. nih.gov This catalytic cycle, where the phenolate (B1203915) ion reversibly transfers protons, is crucial for enhancing the battery's performance. nih.gov

Enhancement of Ammonia (B1221849) Synthesis Processes

Lithium phenoxide also plays a vital role as a catalyst in the lithium-mediated nitrogen reduction reaction (Li-NRR) for ammonia (NH₃) synthesis under ambient conditions. researchgate.netresearchgate.net This electrochemical process is a promising alternative to the energy-intensive Haber-Bosch process. In the Li-NRR system, a proton shuttle is essential for efficient proton transfer, and lithium phenoxide has proven to be a highly effective component in this role. researchgate.net

When used as a proton shuttle, lithium phenoxide facilitates the transfer of protons for the reaction. researchgate.net Studies have shown that with lithium phenoxide, a high Faradaic efficiency (FE) for ammonia synthesis can be achieved. At a concentration of 50 mM, an FE of 74 ± 2% was reported, which is comparable to the performance seen with optimal concentrations of phenol. researchgate.net Unlike phenol, where the FE is dependent on its concentration, the FE with lithium phenoxide was found to be independent of its concentration, suggesting that the available proton concentration is primarily limited by the rate of the hydrogen oxidation reaction at the anode. researchgate.net The deprotonated form, the phenoxide ion (PhO⁻), is identified as the key species responsible for the proton shuttling during the Li-NRR process. researchgate.net

Table 2: Performance of Lithium Phenoxide in Ammonia Synthesis

| Catalyst System | Concentration | Faradaic Efficiency (FE) for NH₃ | Key Finding | Reference(s) |

|---|---|---|---|---|

| Phenol (PhOH) | 37 mM (optimal) | 72 ± 3% | FE is concentration-dependent | researchgate.net |

| Lithium Phenoxide (PhOLi) | 50 mM | 74 ± 2% | FE is independent of concentration | researchgate.net |

Catalytic Role in Lithium-Graphene Interactions

The catalytic activity of lithium phenoxide extends to modifying the surface chemistry of carbon materials, specifically in lithium-graphene interactions. This is particularly relevant for applications in energy storage and catalysis, where the interaction of oxygen with carbon surfaces is a critical process. Density functional theory (DFT) calculations have been employed to understand the mechanistic details of how lithium phenolate influences these interactions at a reactive zigzag site in graphene.

Influence on Oxygen Chemisorption and Desorption Pathways

The presence of a lithium phenolate group in the vicinity of a graphene surface has a profound effect on the chemisorption of molecular oxygen (O₂). Theoretical studies have shown that while oxygen chemisorption on a metal-free graphene surface has an activation barrier, the process becomes barrierless in the presence of lithium phenolate. Furthermore, the chemisorption is exothermic in all scenarios investigated.

The phenolate also influences the subsequent surface rearrangement and desorption pathways. In the absence of the phenolate, surface rearrangement is an endothermic process. However, when lithium phenolate is present, this rearrangement becomes exothermic. The catalyst also opens up different desorption pathways, including the formation of both carbon monoxide (CO) and carbon dioxide (CO₂).

Reduction of Activation Barriers for O-O Bond Cleavage

One of the most significant catalytic effects of lithium phenolate in this context is the drastic reduction of the activation energy barrier for the cleavage of the bond between the two adsorbed oxygen atoms (O-O bond). This is often a rate-limiting step in oxidation reactions on carbon surfaces.

Computational studies have quantified this effect, showing that the highest activation barrier for O-O bond cleavage is reduced from approximately 35 kcal/mol on a metal-free graphene surface to about 6.0 kcal/mol when lithium phenolate is present. This substantial reduction is attributed to the strong attractive interaction between the lithium atom of the phenolate and the adsorbed oxygen atoms. This catalytic effect significantly promotes the reactivity of the graphene surface towards oxygen, which is a critical aspect of processes like char gasification and the performance of carbon-based electrodes in batteries.

Computational and Theoretical Chemistry of Lithium Phenoxide Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating lithium phenoxide systems. tue.nlcatalysis.blog It offers a balance between computational cost and accuracy, making it suitable for studying large and complex systems. DFT calculations can predict various properties, including electronic structures, reaction energies, and activation barriers, which are crucial for understanding the behavior of these compounds. tue.nlcatalysis.blog

Electronic Structure and Bonding Analysis

DFT studies have been instrumental in elucidating the electronic structure and bonding characteristics of lithium phenoxide. These calculations reveal the nature of the lithium-oxygen bond, which exhibits a significant degree of ionic character. The distribution of electron density and molecular orbitals can be visualized and analyzed, providing insights into the reactivity of the molecule. researchgate.net For instance, analysis of the frontier molecular orbitals (HOMO and LUMO) helps in understanding the nucleophilic and electrophilic nature of different sites within the molecule. mdpi.com

The bonding in lithium phenoxide complexes can be further understood through Natural Bond Orbital (NBO) analysis, which investigates interactions between filled and empty orbitals. researchgate.net DFT has also been used to study the interaction of lithium phenoxide with other molecules, such as carbon dioxide, revealing how the electronic structure is perturbed upon complex formation. nih.govchemrxiv.org These studies show that the bonding nature in phenoxides can be influenced by steric and electronic effects of substituents on the aromatic ring, which can lead to deviations from expected linear scaling relationships between properties like pKa and CO2 binding affinity. nih.govchemrxiv.org

| Property | Calculated Value | Method/Basis Set | Reference |

| Li-O Bond Length | 1.8-2.0 Å (for 1nLi minima) | M06-2X | uoa.gr |

| Interaction Energy with H₂ | 2.66 kcal/mol | CCSD(T)/CBS limit | researchgate.net |

| HOMO-LUMO Gap | Varies with complexation | B3LYP/6-31G(d) | udt.cl |

Note: The values presented are illustrative and can vary depending on the specific computational method, basis set, and environmental conditions (gas phase vs. solvent) used in the study.

Modeling Reaction Mechanisms and Transition States

A significant application of DFT is in modeling the mechanisms of reactions involving lithium phenoxide. By mapping the potential energy surface, researchers can identify intermediates, transition states, and determine the activation energies for various reaction pathways. semanticscholar.org This is particularly valuable for understanding reactions where experimental characterization of short-lived species is difficult.

For example, DFT has been extensively used to study the Kolbe-Schmitt reaction, which involves the carboxylation of phenoxides. researchgate.netresearchgate.net These studies have elucidated the mechanism, showing that it can proceed through different pathways in the ortho and para positions of the aromatic ring. researchgate.net The calculations have also revealed that the mechanism for lithium phenoxide can differ from that of other alkali metal phenoxides. researchgate.net The effect of solvents on the reaction mechanism and kinetics has also been investigated using DFT, confirming the proposed multi-step mechanism involving several intermediates and transition states. researchgate.netresearchgate.net

Prediction of Catalytic Behavior

DFT calculations are a valuable tool for predicting the catalytic behavior of lithium phenoxide and its derivatives. By modeling the interaction of the catalyst with reactants, it is possible to understand how the catalyst lowers the activation energy of a reaction. For example, in enantioselective reactions, DFT can be used to model the structure of the catalyst-substrate complex and predict the stereochemical outcome. The coordination of the lithium ion with reactants, such as a carbonyl group, can be explicitly modeled to understand its role in activating the substrate.

Furthermore, DFT has been employed to study the catalytic role of lithium phenoxide in polymerization reactions. For instance, in the ring-opening polymerization of cyclic esters, DFT calculations can help to elucidate the initiation and propagation steps of the reaction. acs.orgacs.org The calculated energy barriers for different catalytic cycles can be compared to experimental observations to validate the proposed mechanisms. acs.org

High-Level Ab Initio Calculations (e.g., MP2, CCSD(T))

For more accurate energy and property predictions, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are employed. researchgate.net While computationally more demanding than DFT, these methods provide benchmark-quality data that can be used to validate the results from less expensive methods.

These high-level calculations have been used to study the interaction energies of lithium phenoxide with other molecules, such as dihydrogen, providing accurate binding energies. researchgate.net They are also crucial for studying systems where electron correlation effects are particularly important. The results from these calculations, often extrapolated to the complete basis set (CBS) limit, serve as a "gold standard" for computational studies. researchgate.netacs.org

Computational Studies of Aggregation

In solution, lithium phenoxide is known to form aggregates, such as dimers, trimers, and tetramers. nih.govnih.gov The state of aggregation can significantly influence its reactivity. Computational studies, often using DFT, have been employed to investigate the structures and relative stabilities of these aggregates. nih.gov These studies have shown that the degree of aggregation is dependent on the solvent and the substituents on the phenoxide. nih.govnih.gov

By calculating the free energies of different aggregation states, it is possible to predict the predominant species in a given solvent. nih.gov These computational models can complement experimental techniques like NMR spectroscopy in characterizing the solution structure of lithium phenolates. nih.govnih.gov

| Aggregate | Solvent System | Computational Method | Key Finding | Reference |

| Monomers, Dimers, Trimers, Tetramers, Pentamers | THF, DME | DFT (B3LYP/6-31G(d)) | Aggregation state is substrate and solvent dependent. | nih.govnih.gov |

| Dimers, Trimers, Tetramers | Various aprotic solvents | NMR Spectroscopy and computational modeling | Aggregation is influenced by solvent polarity and coordinating ability. | researchgate.net |

THF: Tetrahydrofuran (B95107), DME: 1,2-Dimethoxyethane (B42094)

Molecular Dynamics Simulations (e.g., Car-Parrinello)

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of lithium phenoxide systems over time. Car-Parrinello molecular dynamics (CPMD) is a specific type of ab initio MD that combines DFT with molecular dynamics. wikipedia.orgresearchgate.net In CPMD, the electronic structure is calculated "on the fly" as the atoms move, allowing for the simulation of chemical reactions and other dynamic processes. wikipedia.orgresearchgate.net

CPMD simulations have been used to study the reactivity of phenoxides in complex environments, such as in the presence of a polymer chain. acs.org These simulations can provide insights into the collective motions of atoms and molecules that are involved in a chemical reaction. acs.org They are also useful for studying the structure and dynamics of solvated lithium phenoxide, revealing the arrangement of solvent molecules around the solute and the dynamics of their exchange. acs.orgnih.gov

Hydrogen Interaction with Lithium-Containing Benzene (B151609) Molecules

The interaction of molecular hydrogen with lithium-containing benzene molecules, including lithium phenoxide, has been a subject of significant computational investigation to assess their potential as hydrogen storage materials. researchgate.net Theoretical studies employing methods such as density functional theory (DFT), second-order Møller-Plesset perturbation theory (MP2), and coupled-cluster theory with single, double, and perturbative triple excitations [CCSD(T)] have been used to model these interactions. researchgate.netresearchgate.net

Research has specifically examined a group of benzene derivatives: lithium phenoxide (C₆H₅OLi), lithium benzide (C₆H₅Li), and lithium benzoate (B1203000) (C₆H₅COOLi). researchgate.net By extrapolating MP2 and CCSD(T) energies to the complete basis set limit, the interaction energy of a single dihydrogen molecule with these compounds has been calculated. researchgate.netresearchgate.net For lithium phenoxide, the interaction energy was determined to be 2.66 kcal/mol. researchgate.netresearchgate.net In all studied cases, the hydrogen molecule is positioned side-on to the lithium atom. researchgate.netresearchgate.net The nature of this interaction is stronger than typical van der Waals forces and is primarily attributed to electrostatic forces of a dipole-induced dipole character. researchgate.netresearchgate.net

Dihydrogen Interaction Energies with Lithium-Benzene Derivatives

| Compound | Interaction Energy (kcal/mol) |

|---|---|

| Lithium benzide (C₆H₅Li) | 2.54 |

| Lithium phenoxide (C₆H₅OLi) | 2.66 |

| Lithium benzoate (C₆H₅COOLi) | 2.57 |

Data sourced from first-principles calculations, extrapolating MP2 and CCSD(T) energies to the complete basis set limit. researchgate.netresearchgate.netresearchgate.net

Broader first-principles calculations on lithium-decorated benzene (C₆H₆) complexes suggest they are promising materials for high-capacity hydrogen storage. researchgate.net In these systems, the lithium atoms become positively charged, allowing each one to bind multiple H₂ molecules through a polarization mechanism. researchgate.net This can result in a significant hydrogen uptake, with theoretical capacities reaching 8.6 wt% for an isolated C₆H₆–Li complex and 14.8 wt% for a Li–C₆H₆–Li complex. researchgate.net The binding energies in these benzene complexes are approximately 0.22 eV/H₂ and 0.29 eV/H₂, respectively, which are considered suitable for reversible hydrogen storage applications. researchgate.net

To understand the system at finite temperatures, Path Integral Monte Carlo (PIMC) simulations have been performed on H₂–Li⁺-benzene as a model system. canterbury.ac.nz These simulations, conducted between 77 K and 150 K, provide estimates for the change in internal energy (ΔUads) and enthalpy (ΔHads) upon H₂ adsorption. canterbury.ac.nz The results highlight the importance of quantum effects, even at room temperature. canterbury.ac.nz

Thermodynamic Data for H₂ Adsorption on Li⁺-Benzene at 150 K

| Thermodynamic Quantity | Value (kJ mol⁻¹) |

|---|---|

| Change in Internal Energy (ΔUads) | -13.3 ± 0.1 |

| Change in Enthalpy (ΔHads) | -14.5 ± 0.1 |

Data estimated from rigid-body Path Integral Monte Carlo (PIMC) simulations. canterbury.ac.nz

Inverse Molecular Design for Sorbent Optimization

Inverse molecular design represents a powerful computational strategy for the accelerated discovery of new materials with optimized properties. chemrxiv.orgnih.gov This approach has been applied to phenoxides to explore their potential as tailored sorbent molecules. pnas.orgresearchgate.net The workflow typically combines a global optimization method, such as a genetic algorithm (GA), with quantum mechanical calculations to efficiently navigate the vast chemical space of possible molecular structures. pnas.orgpnas.org

While much of the research on inverse design of phenoxides has focused on their application in CO₂ capture, the developed principles are transferable to the optimization of sorbents for other molecules. chemrxiv.orgnih.govresearchgate.net The process begins by computationally screening molecules to identify relationships between their chemical structure and sorbent properties. pnas.org Often, a linear scaling relationship (LSR) is found between key performance metrics. chemrxiv.orgpnas.org For phenoxides and other sorbents in aqueous CO₂ capture, an LSR is generally observed between their CO₂ binding affinity (related to pKCO₂) and their basicity (pKa). chemrxiv.orgnih.govresearchgate.net However, phenoxides exhibit a comparatively weaker correlation between these properties compared to other molecular classes like alkoxides, which suggests a greater potential for optimization. chemrxiv.orgnih.govresearchgate.net

The goal of the inverse design process is to discover "off-LSR" candidates that break the typical scaling relationship, thereby enhancing performance beyond what is normally expected. chemrxiv.orgpnas.org A genetic algorithm is employed to search the chemical space of substituted phenoxides for such optimal structures. nih.govpnas.org A key finding from these computational searches is that introducing bulky substituents at the ortho positions of the phenoxide ring can decouple the pKCO₂ and pKa values. chemrxiv.orgnih.govpnas.org

This decoupling occurs because the bulky groups force the captured molecule (e.g., CO₂) to adopt a perpendicular configuration relative to the aromatic ring. chemrxiv.orgnih.govpnas.org In this strained geometry, the phenoxide must use different molecular orbitals to bind the target molecule and a proton, which breaks the energetic scaling between the two processes. chemrxiv.orgnih.govpnas.org This computational workflow, which has been validated by experimental results, provides a generalizable framework for the rational design and optimization of functional molecules for a variety of applications. chemrxiv.orgnih.govresearchgate.net

Spectroscopic Characterization Techniques for Lithium Phenoxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for studying lithium phenoxide, providing detailed information about its structure, purity, and complex solution behavior.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for verifying the formation of lithium phenoxide and assessing its purity. The primary indicator of a successful synthesis from phenol (B47542) is the disappearance of the acidic phenolic proton signal in the ¹H NMR spectrum. The chemical shifts of the aromatic protons and carbons are also altered upon deprotonation, reflecting the change in the electronic environment of the phenyl ring.

While detailed spectra are highly dependent on the solvent and aggregation state, the general shifts can be predicted. The delocalization of the negative charge on the oxygen atom into the aromatic system typically leads to an upfield shift (lower ppm) of the ortho and para protons and carbons compared to phenol, due to increased electron shielding. These spectra are crucial for confirming the structural integrity of the phenoxide moiety and for detecting any unreacted starting material or byproducts.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data Note: Specific chemical shifts for lithium phenoxide are highly dependent on solvent, concentration, and aggregation state. The following provides generalized data for the phenoxide moiety.

| Nucleus | Position | Expected Chemical Shift Range (ppm) |

| ¹³C | C-O (ipso) | 165 - 175 |

| C-H (ortho) | 120 - 130 | |

| C-H (meta) | 128 - 135 | |

| C-H (para) | 115 - 125 | |

| ¹H | H (ortho) | 6.5 - 7.5 |

| H (meta) | 7.0 - 8.0 | |

| H (para) | 6.0 - 7.0 |

Due to the quadrupolar nature of the more abundant ⁷Li isotope (I = 3/2), which often results in broad signals, ⁶Li NMR (I = 1) is the preferred method for studying the structure of organolithium compounds. huji.ac.il The sharp signals obtained in ⁶Li NMR spectra allow for the precise determination of the aggregation state of lithium phenoxide in solution.

In solution, lithium phenoxide can exist as a dynamic equilibrium of various aggregates, such as monomers, dimers, trimers, and tetramers, with the specific form being highly dependent on the solvent, temperature, and the steric and electronic properties of the phenoxide itself. figshare.comnih.gov Each of these aggregates gives rise to a distinct signal in the ⁶Li NMR spectrum, allowing for their identification and quantification. For instance, studies have shown that in coordinating solvents like tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME), different lithium phenolate (B1203915) aggregates can be clearly resolved. figshare.com

Table 2: ⁶Li NMR Chemical Shifts (δ, ppm) and Aggregation Numbers (n) for Representative Lithium Phenolates in Ethereal Solvents figshare.com

| Phenolate | Solvent System | Monomer (n=1) | Dimer (n=2) | Trimer (n=3) | Tetramer (n=4) |

| Lithium 2,6-dimethylphenoxide | 1.2 M THF/toluene | - | 1.69 | 1.01 | 0.55 |

| Lithium 2,6-di-tert-butylphenoxide | 3.0 M THF/toluene | 1.90 | 2.10 | - | - |

| Lithium 2-tert-butyl-4-methylphenoxide | 2.9 M DME/toluene | - | 1.42 | 0.81 | 0.25 |

| Lithium 4-bromo-2,6-dimethylphenoxide | 1.2 M THF/toluene | - | - | 0.50 | 0.27 |

| Chemical shifts are relative to an external standard of 0.30 M ⁶LiCl in MeOH. |

To unravel the complex equilibria between different aggregate species, the method of continuous variation (also known as a Job plot) is a powerful and widely applied technique in conjunction with ⁶Li NMR spectroscopy. figshare.comnih.gov This method is used to determine the aggregation number (n) of homoaggregated phenolates (Aₙ and Bₙ). figshare.com

The strategy involves preparing a series of solutions containing two different lithium phenolates (A and B) at a constant total concentration, but with varying mole fractions of each component. By monitoring the ⁶Li NMR spectra of these mixtures, an ensemble of homo- and heteroaggregated species (e.g., A₄, A₃B, A₂B₂, AB₃, B₄ for a tetrameric system) is observed. The number of new resonances and their statistical distribution and symmetries in the spectra of the mixtures directly reveal the aggregation number of the parent homoaggregates. figshare.com For example, mixing two different dimeric lithium phenolates (A₂ and B₂) would be expected to produce three signals in the ⁶Li NMR spectrum corresponding to the two homoaggregates (A₂ and B₂) and one heteroaggregate (AB).

⁶Li NMR for Aggregation State Determination

X-ray Diffraction (XRD)

Single-crystal X-ray diffraction (SC-XRD) provides the most unambiguous structural characterization of lithium phenoxide in the solid state. This technique allows for the precise determination of the three-dimensional arrangement of atoms, confirming the coordination geometry of the lithium ions and the nature of the Li-O bonds.

While a crystal structure for simple, unsolvated lithium phenoxide (C₆H₅OLi) has not been reported, numerous structures of its solvated and substituted derivatives have been elucidated. For example, the X-ray structure of the dimeric lithium salt of 2,6-di-tert-butylphenol, [(LiOAr')₂] (where Ar' = C₆H₃-2,6-Dipp₂, Dipp = C₆H₃-2,6-iPr₂), reveals a four-membered (LiO)₂ ring. researchgate.net These structures are crucial for understanding the fundamental building blocks that may exist in solution and for validating theoretical calculations of aggregate structures.

Table 3: Illustrative Crystallographic Data for a Dimeric Lithium Phenoxide Derivative researchgate.net

| Parameter | (LiOAr')₂ (Ar' = C₆H₃-2,6-Dipp₂) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.380(2) |

| b (Å) | 19.342(4) |

| c (Å) | 12.560(3) |

| β (°) | 99.46(3) |

| Volume (ų) | 2486.2(9) |

| Z | 4 |

Powder X-ray diffraction (PXRD) is a valuable technique for confirming the phase and crystalline nature of a bulk sample of lithium phenoxide. While generally less informative than SC-XRD for determining unknown structures ab initio, it serves as an effective fingerprint for identifying a known crystalline phase.

A high-resolution powder X-ray diffraction pattern for lithium phenoxide has been reported. figshare.comresearchgate.net The data indicated that lithium phenoxide crystallizes in the monoclinic space group P2₁/a. Although a full structure solution was not possible from the powder data alone, the lattice parameters were determined, providing key structural information for the bulk material. figshare.comresearchgate.net This PXRD data is essential for quality control, ensuring phase purity of synthesized batches.

Table 4: Powder X-ray Diffraction Data for Lithium Phenoxide figshare.comresearchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 22.594 |

| b (Å) | 4.7459 |

| c (Å) | 10.053 |

| β (°) | 97.82 |

| Z | 8 |

Single Crystal X-ray Diffraction for Solid-State Structure

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within lithium phenoxide. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The phenoxide anion, the chromophore in lithium phenoxide, exhibits characteristic absorption bands that are influenced by its electronic environment.